Technical Guide: 3-Methoxy-2-methylaniline (CAS: 19500-02-8)
Technical Guide: 3-Methoxy-2-methylaniline (CAS: 19500-02-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-methylaniline, with the CAS number 19500-02-8, is an aromatic amine derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a methoxy (B1213986) and a methyl group on the aniline (B41778) core, makes it a valuable precursor for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety information, and its applications in the synthesis of biologically relevant molecules such as indoles and quinolines.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Methoxy-2-methylaniline is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 19500-02-8 | [3] |
| Molecular Formula | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | [3][4] |
| Appearance | Colorless to light orange to yellow clear liquid or solid | [5] |
| Melting Point | 27-28 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in organic solvents, limited solubility in water | [2] |
| InChI | InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 | [4] |
| InChIKey | OPXLVWLFDKRYRB-UHFFFAOYSA-N | [4] |
| SMILES | CC1=C(C=CC=C1OC)N | [4] |
Synthesis Protocol
A general and efficient method for the synthesis of 3-Methoxy-2-methylaniline involves the reduction of 2-methyl-3-nitroanisole (B1293961).
Experimental Protocol: Synthesis of 3-Methoxy-2-methylaniline
Materials:
-
2-methyl-3-nitroanisole
-
5% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth
Procedure:
-
In a suitable reaction vessel, dissolve 2-methyl-3-nitroanisole in ethanol.
-
Carefully add a suspension of 5% palladium on carbon (wet) to the solution.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere for approximately 3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-Methoxy-2-methylaniline. The product is typically obtained as a light purple oil with a quantitative yield.[6]
Applications in Drug Development
3-Methoxy-2-methylaniline is a key intermediate in the synthesis of heterocyclic scaffolds that are prevalent in many biologically active compounds.[1][2] Notably, it is utilized in the preparation of indoles, indazoles, and quinolines, which are known to possess a wide range of pharmacological activities, including potential antiviral and neurochemical properties.[1]
Synthesis of Indole (B1671886) Derivatives
Synthesis of Quinoline (B57606) Derivatives
Quinolines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antiviral properties.[1] Established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Combes reactions, can be adapted to use 3-Methoxy-2-methylaniline as the aniline component.
Safety and Handling
3-Methoxy-2-methylaniline is classified as harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Safety Data Summary:
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |
Conclusion
3-Methoxy-2-methylaniline is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its utility as a precursor for the synthesis of indoles and quinolines, coupled with the known biological activities of these heterocyclic systems, underscores its importance for researchers and scientists in the development of new therapeutic agents. Adherence to proper safety protocols is essential when handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. CAS 19500-02-8: 3-Methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]
- 3. 3-Methoxy-2-methylaniline 97 19500-02-8 [sigmaaldrich.com]
- 4. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]
- 6. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
